molecular formula C14H21NO3 B11501863 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate

Cat. No.: B11501863
M. Wt: 251.32 g/mol
InChI Key: HAVUOHMCCLLASZ-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate is an organic compound that features a furan ring attached to a piperidine ring via a methyl group, with an acetate group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used to replace the acetate group under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated furans.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the acetate.

Scientific Research Applications

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to the piperidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperidine: Lacks the dimethyl and acetate groups, making it less sterically hindered and potentially more reactive.

    2,3-Dimethylpiperidine: Lacks the furan and acetate groups, reducing its potential for π-π interactions and specific binding to aromatic residues.

    Furfuryl acetate: Contains the furan and acetate groups but lacks the piperidine ring, limiting its applications in medicinal chemistry.

Uniqueness

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate is unique due to the combination of the furan ring, piperidine ring, and acetate group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[1-(furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl] acetate

InChI

InChI=1S/C14H21NO3/c1-10-11(2)15(9-13-5-4-8-17-13)7-6-14(10)18-12(3)16/h4-5,8,10-11,14H,6-7,9H2,1-3H3

InChI Key

HAVUOHMCCLLASZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1OC(=O)C)CC2=CC=CO2)C

Origin of Product

United States

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